molecular formula C17H9ClF3NOS B14526056 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol CAS No. 62306-56-3

6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol

Cat. No.: B14526056
CAS No.: 62306-56-3
M. Wt: 367.8 g/mol
InChI Key: NTZLMBCKXRMISH-UHFFFAOYSA-N
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Description

6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine and industry. This compound, in particular, is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to the benzo[a]phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with zinc mercaptide. This reaction yields 6-chloro-10-trifluoromethyl-5H-benzo[a]phenothiazin-5-one, which can then be further modified to produce various derivatives, including the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amine.

    Substitution: Halogenation and alkylation reactions can introduce new substituents to the phenothiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and alkylated or halogenated phenothiazines .

Scientific Research Applications

6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol include other phenothiazine derivatives such as:

    Chlorpromazine: Used as an antipsychotic medication.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Another antipsychotic with a similar structure.

Uniqueness

What sets this compound apart is the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability. This unique structural feature makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

62306-56-3

Molecular Formula

C17H9ClF3NOS

Molecular Weight

367.8 g/mol

IUPAC Name

6-chloro-10-(trifluoromethyl)-12H-benzo[a]phenothiazin-5-ol

InChI

InChI=1S/C17H9ClF3NOS/c18-13-15(23)10-4-2-1-3-9(10)14-16(13)24-12-6-5-8(17(19,20)21)7-11(12)22-14/h1-7,22-23H

InChI Key

NTZLMBCKXRMISH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C2O)Cl)SC4=C(N3)C=C(C=C4)C(F)(F)F

Origin of Product

United States

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